3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various organic reagents such as chloroacetyl chloride, acetic anhydride, chloroacetic acid, carbon disulfide, p-toluene sulfonyl chloride, maleic anhydride, and phthalic anhydride . The chemical formulae and structures of isolated derivatives were obtained using different analytical and spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry .Molecular Structure Analysis
The molecular structure of related compounds was optimized using the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “(3,4-Dimethoxyphenyl)acetic acid” include a solid form, beige appearance, and a melting point range of 96 - 99 °C .Scientific Research Applications
Antibacterial Activities
3-(2,4-Dimethoxyphenyl)-2-propenoyl chloride has been investigated for its antibacterial properties. El‐Ziaty and Shiba (2007) explored its use in synthesizing new 2-propenoyl hydrazines, 2-propenoylamides, and 2-thiol propenoates, which were further cyclized to produce novel heterocyclic derivatives. These compounds demonstrated potential antibacterial activities (El‐Ziaty & Shiba, 2007).
Antioxidant Activities
A study by Artunç et al. (2020) focused on the synthesis of phenol derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione, which showed significant antioxidant properties. The study highlighted the potential of these molecules as effective antioxidants compared to standard compounds (Artunç et al., 2020).
Application in Supramolecular Chemistry
Adogla et al. (2012) explored the selective cleavage and acylation of 2,6-dimethoxyphenol. This reaction is significant for producing ortho-acylated catechols, which are extensively used in supramolecular chemistry and as precursors in various applications, including pesticides, flavors, and fragrances (Adogla et al., 2012).
Synthesis of Dimers with Antioxidant Capacity
The enzymatic modification of 2,6-dimethoxyphenol for synthesizing dimers with enhanced antioxidant capacity was investigated by Adelakun et al. (2012). They demonstrated that the laccase-catalyzed oxidation of 2,6-dimethoxyphenol could yield products with significantly higher antioxidant capacity (Adelakun et al., 2012).
Antimicrobial and Antifungal Agents
El-ziaty et al. (2012) synthesized novel 2-propenoyl amides and esters from 2-cyano-3-(2',4'-dichlorophenyl)-2-propenoyl chloride and evaluated them as potential antibacterial and antifungal agents. These compounds could serve as a basis for developing new antimicrobial medications (El-ziaty et al., 2012).
Synthesis of Optically Pure Compounds
O'reilly et al. (1990) conducted a study on the synthesis of optically pure compounds like (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid. Their research highlights the use of this compound in preparing optically pure compounds, which are important in various pharmaceutical applications (O'reilly et al., 1990).
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its potential therapeutic properties, as well as its use in the synthesis of other compounds. For example, “3-(3,4-Dimethoxyphenyl)propionic acid” was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
Mechanism of Action
Target of Action
A structurally similar compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been found to interact with aromatic-amino-acid aminotransferase .
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
A structurally similar compound, a pyrazoline derivative, has been found to affect various biological processes, including anti-inflammatory, antioxidant, and antitumor activities .
Result of Action
Compounds with similar structures have been found to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAQKDOWIRQJAF-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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